

Spectroscopic Analysis of 2-Furanboronic Acid Pinacol Ester: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Furanyl)-4,4,5,5-tetramethyl-
1,3,2-dioxaborolane

Cat. No.: B1280448

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of 2-furanboronic acid pinacol ester. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of organic molecules. The guide includes detailed tables of NMR spectral data, a complete experimental protocol for spectral acquisition, and a visual representation of the molecular structure with corresponding atom numbering for clear signal assignment.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for 2-furanboronic acid pinacol ester. The data is compiled based on the analysis of spectral information for the furan moiety and the pinacol boronate group found in analogous structures.

Table 1: ^1H NMR Spectral Data of 2-Furanboronic acid pinacol ester

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	~7.65	dd	J = 1.8, 0.8 Hz
H-3	~7.20	dd	J = 3.4, 0.8 Hz
H-4	~6.45	dd	J = 3.4, 1.8 Hz
-CH ₃ (pinacol)	~1.35	s	-

Table 2: ¹³C NMR Spectral Data of 2-Furanboronic acid pinacol ester

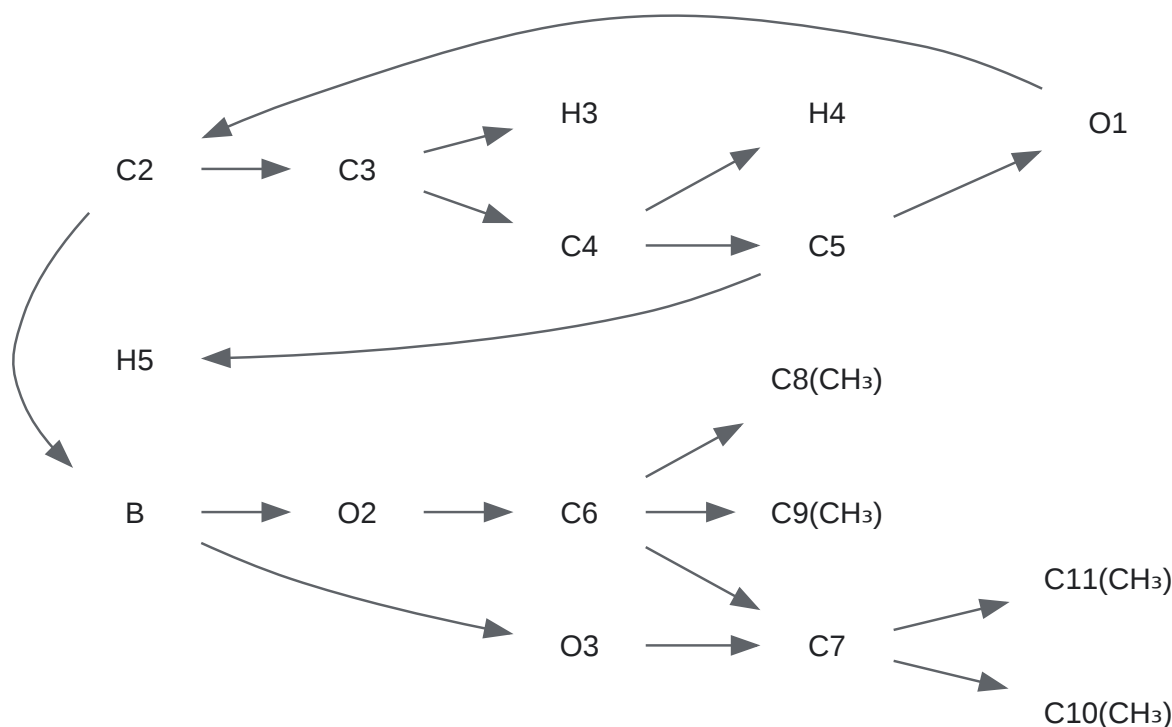
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Carbon Assignment	Chemical Shift (δ , ppm)
C-2	Not typically observed*
C-5	~147
C-3	~125
C-4	~112
C (quaternary, pinacol)	~84
-CH ₃ (pinacol)	~25

* The carbon atom directly attached to the boron (C-2) is often broadened and may not be observed due to quadrupolar relaxation of the boron nucleus.

Molecular Structure and NMR Assignment

The following diagram illustrates the molecular structure of 2-furanboronic acid pinacol ester with the IUPAC numbering system used for the assignment of NMR signals.



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Caption: Molecular structure of 2-furanboronic acid pinacol ester with atom numbering.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of 2-furanboronic acid pinacol ester.

I. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of 2-furanboronic acid pinacol ester for ¹H NMR and 20-50 mg for ¹³C NMR.

- **Solvent Selection:** Use a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl_3) is a common choice for this compound.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, for routine analysis, the residual solvent peak of CDCl_3 ($\delta\text{H} \approx 7.26$ ppm, $\delta\text{C} \approx 77.16$ ppm) can be used for calibration.

II. NMR Instrument Parameters

The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

^1H NMR:

- **Pulse Program:** Standard single-pulse sequence (e.g., 'zg30').
- **Number of Scans:** 16 to 64, depending on sample concentration.
- **Acquisition Time:** 2-4 seconds.
- **Relaxation Delay:** 1-2 seconds.
- **Spectral Width:** -2 to 12 ppm.
- **Temperature:** 298 K.

^{13}C NMR:

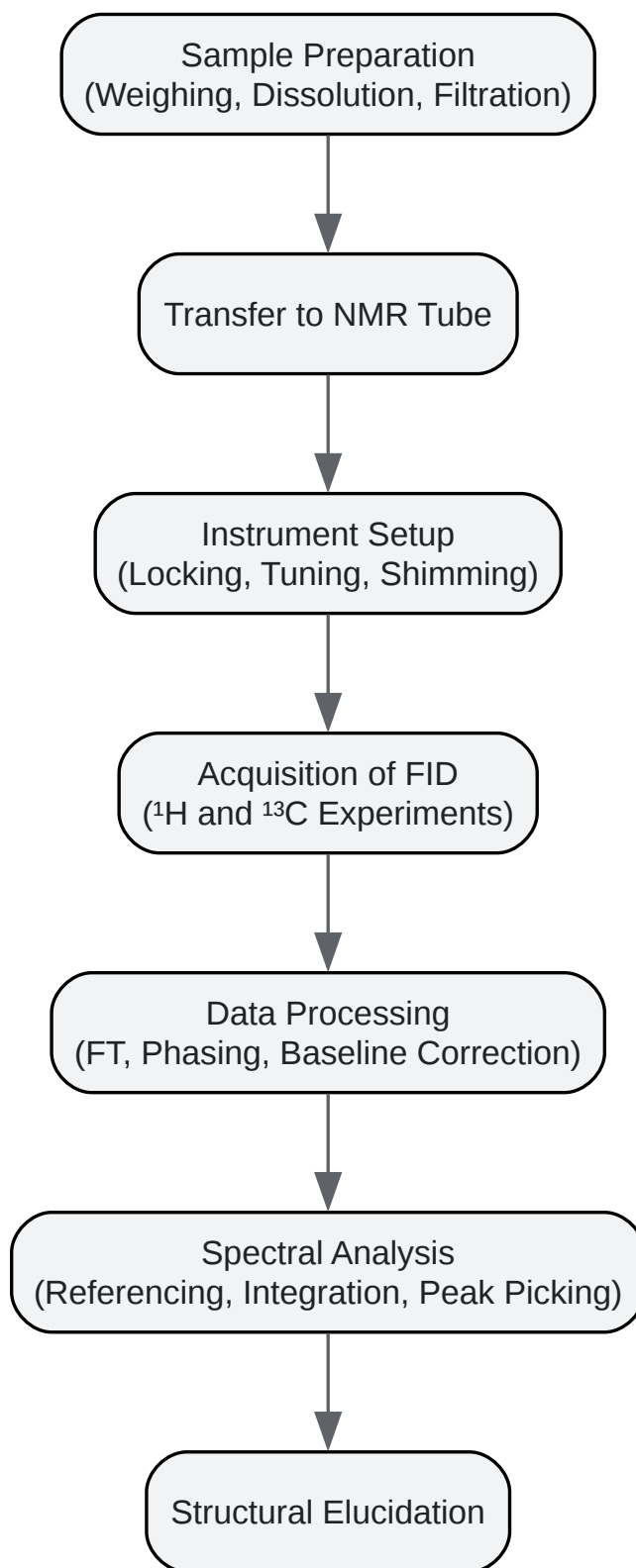
- **Pulse Program:** Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

- Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 220 ppm.
- Temperature: 298 K.

III. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integration (^1H NMR): Integrate the peaks to determine the relative ratios of the different protons in the molecule.
- Peak Picking: Identify and label the chemical shifts of all significant peaks.

The following diagram illustrates the general workflow for NMR analysis.



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